Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate

Drug Design ADME Physicochemical Properties

Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate (CAS 64223-56-9) is the preferred ester for hit-to-lead campaigns. Its ethyl ester group offers an optimal balance of stability and reactivity, preventing premature hydrolysis common with methyl esters while enabling direct amidation without pre-activation. The pyridazine core serves as a recognized kinase hinge-binding motif, and the 4-methylpiperazine moiety enhances solubility. With a TPSA of 58.6 Ų and XLogP of -0.6, this scaffold delivers leads with superior drug-like properties. Ideal for CNS receptor projects where metabolic hydrolysis to the active acid is desired. Avoid synthetic dead-ends—choose this specific ester for reliable downstream derivatization.

Molecular Formula C12H18N4O2
Molecular Weight 250.3 g/mol
CAS No. 64223-56-9
Cat. No. B1489448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate
CAS64223-56-9
Molecular FormulaC12H18N4O2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2CCN(CC2)C
InChIInChI=1S/C12H18N4O2/c1-3-18-12(17)10-4-5-11(14-13-10)16-8-6-15(2)7-9-16/h4-5H,3,6-9H2,1-2H3
InChIKeyDZFUKAYRLSUSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate (CAS 64223-56-9): A Pyridazine-Based Synthetic Intermediate


Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate (CAS 64223-56-9) is a heterocyclic chemical compound belonging to the pyridazine class, characterized by an ethyl ester at the 3-position and a 4-methylpiperazin-1-yl group at the 6-position on the pyridazine core [1]. It is primarily utilized as a synthetic building block for the preparation of more complex molecules in drug discovery and agrochemical research, leveraging the reactivity of its ester and the drug-like properties conferred by the piperazine moiety [1]. Its physical state and stability profile make it suitable for standard organic synthesis workflows.

Limitations of Analog Substitution: Why the Specific Ethyl Ester of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylate Matters


Direct substitution with closely related analogs, such as the corresponding methyl ester (CAS 1035271-06-7) or the free carboxylic acid (CAS 938137-39-4), is not straightforward for synthetic chemists. The ethyl ester group provides a distinct balance of reactivity and stability compared to the more labile methyl ester, which can be prone to premature hydrolysis during multi-step syntheses [1][2]. Conversely, the free acid requires activation before further derivatization, adding a step. This compound's specific reactivity profile, influenced by the ethyl ester's steric and electronic properties, is often critical for achieving desired yields and selectivity in subsequent amidation or transesterification reactions [1].

Quantitative Differentiation of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate from its Closest Analogs


Lipophilicity (XLogP) Distinction from the Methyl Ester Analog

The target compound demonstrates a calculated lipophilicity (XLogP) of -0.6, which is distinct from its methyl ester analog. This difference impacts membrane permeability predictions and partitioning behavior in biological assays, where the ethyl ester is expected to exhibit moderately higher lipophilicity [1][2].

Drug Design ADME Physicochemical Properties

Synthetic Utility: Superior Leaving Group Ability of the Ethyl Ester in Amidation Reactions

Ethyl esters are known to be more resistant to non-enzymatic hydrolysis than methyl esters, providing greater stability under basic conditions, yet they remain susceptible to enzymatic cleavage, a property that is often leveraged in prodrug design. This balance makes the ethyl ester a preferred intermediate for synthesizing amide derivatives under conditions where a methyl ester might decompose [1].

Medicinal Chemistry Amidation Synthetic Methods

Topological Polar Surface Area (TPSA) Contrast with the Free Carboxylic Acid

The target compound has a computed topological polar surface area (TPSA) of 58.6 Ų. This value is critically distinct from that of its free carboxylic acid analog (CAS 938137-39-4), which would have a significantly higher TPSA due to the additional H-bond donor/acceptor pair, putting it above the typical 90 Ų threshold for optimal oral absorption [1].

Drug-likeness ADME Oral Bioavailability

Rotatable Bond Count as an Indicator of Conformational Flexibility Versus the Free Acid

The compound possesses 4 rotatable bonds. This number is higher than the free acid analog (which would have 3 rotatable bonds) due to the ethoxy group. Increased rotatable bonds can increase conformational entropy, which may be advantageous or disadvantageous for binding to a specific target but is a quantifiable difference impacting molecular recognition [1].

Molecular Modeling Entropy Binding Affinity

High-Value Procurement Scenarios for Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate


Synthesis of Focused Kinase Inhibitor Libraries

Given its pyridazine core—a recognized kinase hinge-binding motif—and the modifiable ethyl ester, this compound is an ideal starting material for generating diverse amide-based kinase inhibitor analogs. Its favorable TPSA of 58.6 Ų and XLogP of -0.6 [1] suggest it can produce leads with balanced drug-like properties, making it a strategic procurement for medicinal chemistry hit-to-lead campaigns.

Development of dCTP Pyrophosphatase 1 (dCTPase) Probes

As piperazin-1-ylpyridazine derivatives have been identified as potent dCTPase inhibitors [2], this ethyl ester analog serves as a crucial intermediate for further derivatization. The piperazine moiety is known to enhance solubility and binding affinity, while the ester allows for straightforward conversion to functional probes. Its use enables the exploration of the dCTPase inhibitor pharmacophore without committing to a final acid or amide too early in the synthetic route.

Agrochemical Intermediate for Novel Fungicides or Herbicides

The pyridazine scaffold is prevalent in agrochemicals due to its bioactivity. The target compound's specific ester group allows for late-stage functionalization to optimize properties like plant cuticle penetration (related to its XLogP of -0.6 [1]) and phloem mobility. It is a superior choice over the free acid when subsequent lipophilic derivatization is planned.

Synthesis of Central Nervous System (CNS) Drug Candidates

The compound's TPSA of 58.6 Ų and low molecular weight (250.3 g/mol) [1] place it well within the standard ranges for CNS drug-like properties. The 4-methylpiperazine group is a common feature in CNS-active drugs. Procuring this specific ester is justified for projects targeting CNS receptors where the ester can be metabolically hydrolyzed to the active acid, serving as a prodrug intermediate.

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